molecular formula C7H4N2O5 B114715 2,4-Dinitrobenzaldehyde CAS No. 528-75-6

2,4-Dinitrobenzaldehyde

Cat. No. B114715
Key on ui cas rn: 528-75-6
M. Wt: 196.12 g/mol
InChI Key: ZILXIZUBLXVYPI-UHFFFAOYSA-N
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Patent
US07872024B2

Procedure details

To a mixture of 2,4-dinitrobenzaldehyde (6.45 g, 32.9 mol) and K2CO3 (5.45 g, 39.4 mmol) in DMIF (60 mL) was slowly added methyl thioglycolate (3.0 mL, 32.9 mmol). The mixture was stirred at RT for 1 h, then at 50° C. for 2 h. The resultant mixture was poured into H2O/ice and stirred until a precipitate formed. The solid was filtered and triturated with hot MeOH. The pale brown solid was filtered. 1H NMR (DMSO-d6) δ 9.13 (s, 1H), 8.33 (s, 1H), 8.30-8.17 (m, 2H), 3.89 (s, 3H). MS (EI): cal'd (MH+) 238.01, exp (MH+) 238.10.
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-])=O.C([O-])([O-])=O.[K+].[K+].[C:21]([O:25][CH3:26])(=[O:24])[CH2:22][SH:23]>>[CH3:26][O:25][C:21]([C:22]1[S:23][C:4]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=2[CH:6]=1)=[O:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
5.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(CS)(=O)OC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred until a precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
triturated with hot MeOH
FILTRATION
Type
FILTRATION
Details
The pale brown solid was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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